1H-pyrazole-3-carboxamide

Cancer Therapeutics Hypoxia-Inducible Factor Kinase Inhibition

Procure 1H-pyrazole-3-carboxamide (CAS 33064-36-7) as a strategic heterocyclic building block for systematic Structure-Activity Relationship (SAR) studies. This specific 3-carboxamide regioisomer is essential for developing HIF-1 pathway inhibitors (baseline IC50: 19.1 µM) and novel antifungal agents active against Erysiphe graminis (EC50: 3.04 mg/L). Its hydrophilic profile (LogP ≈ -0.6) makes it an ideal reference scaffold for modulating lipophilicity in drug discovery programs. Substituting other pyrazole carboxamide isomers without thorough SAR validation carries a high risk of nullifying target engagement.

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 33064-36-7
Cat. No. B1256530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazole-3-carboxamide
CAS33064-36-7
Synonymspyrazole-5-carboxamide
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)C(=O)N
InChIInChI=1S/C4H5N3O/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8)(H,6,7)
InChIKeyBNYCHCAYYYRJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-3-Carboxamide (CAS 33064-36-7) for Scientific Research and Chemical Procurement


1H-pyrazole-3-carboxamide (CAS 33064-36-7) is a heterocyclic building block consisting of a pyrazole ring with a carboxamide substituent at the 3-position [1]. It is commercially available as a white to light yellow crystalline powder, typically with a purity of 98% (HPLC) and a melting point of 158-161°C . This compound serves as a key intermediate for the synthesis of various biologically active derivatives, including kinase inhibitors, antifungal agents, and HIF-1 inhibitors [2].

Critical Differentiation: Why 1H-Pyrazole-3-Carboxamide Cannot Be Replaced by Unsubstituted Analogs in Structure-Activity Studies


Substitution patterns on the pyrazole ring profoundly affect biological activity, selectivity, and physicochemical properties. For example, shifting the carboxamide from the 3-position to the 4-position, or adding an N-alkyl group, fundamentally alters target engagement. In a study of HIF-1 inhibitors, the unsubstituted 1H-pyrazole-3-carboxamide scaffold was essential for activity, while the addition of an N-ethyl group improved potency (IC50 improved from 19.1 μM to 8.1 μM) but also dramatically changed the SAR profile [1]. Similarly, in agricultural fungicide development, pyrazole-4-carboxamides show high activity against SDH enzymes, whereas the 3-carboxamide regioisomer is not active in that context, highlighting the critical role of positional isomerism . Therefore, substituting the core 1H-pyrazole-3-carboxamide building block with other simple pyrazole carboxamides without thorough SAR validation carries a high risk of nullifying or significantly altering the intended biological or chemical performance.

Quantitative Evidence Guide: Performance of 1H-Pyrazole-3-Carboxamide and Derivatives vs. Comparators


HIF-1 Inhibition: 1-Ethyl Derivative Shows 2.4-Fold Improved Potency Over Parent Scaffold

The 1-ethylpyrazole-3-carboxamide derivative (11Ae) demonstrated significantly improved HIF-1 inhibitory activity compared to the parent 1H-pyrazole-3-carboxamide scaffold (compound 1). In a hypoxia-responsive luciferase reporter gene assay, compound 11Ae showed a 2.4-fold increase in potency, highlighting the importance of N-alkylation for activity but also establishing the baseline activity of the unsubstituted core [1].

Cancer Therapeutics Hypoxia-Inducible Factor Kinase Inhibition

Antifungal Potency: 1H-Pyrazole-5-Carboxamide Derivative Outperforms Commercial Fungicides

A derivative of 1H-pyrazole-5-carboxamide (compound 9b) exhibited superior fungicidal activity against Erysiphe graminis compared to commercial fungicides. The compound showed an EC50 of 3.04 mg/L, which was more potent than both Thifluzamide and Azoxystrobinare, demonstrating the potential of the pyrazole-3-carboxamide scaffold in generating highly active antifungal agents [1].

Agricultural Fungicides SDH Inhibitors Pest Management

Positional Isomerism: Pyrazole-4-Carboxamides Show High Fungicidal Activity, Whereas 3-Carboxamides Are Inactive in SDH Inhibition

In the context of succinate dehydrogenase (SDH) inhibitor fungicides, the position of the carboxamide group is critical. Pyrazole-4-carboxamide derivatives exhibit strong fungicidal activity comparable to or exceeding commercial fungicides like fluxapyroxad and bixafen. In contrast, the unsubstituted pyrazole-3-carboxamide is not active as an SDH inhibitor, underscoring the necessity of the 4-carboxamide regioisomer for this specific mechanism .

Succinate Dehydrogenase Fungicide Design Structure-Activity Relationship

LogP Difference: 1H-Pyrazole-3-Carboxamide Exhibits Distinct Lipophilicity Compared to N-Alkylated Derivatives

The measured or predicted LogP of 1H-pyrazole-3-carboxamide is reported to be between -0.6 and -0.81, indicating a hydrophilic nature [1]. This contrasts with N-alkylated derivatives, such as the 1-ethylpyrazole-3-carboxamide scaffold, which are expected to have increased lipophilicity. This difference in lipophilicity can significantly impact solubility, permeability, and overall pharmacokinetic profiles.

Physicochemical Properties ADME Medicinal Chemistry

Application Scenarios for 1H-Pyrazole-3-Carboxamide in Scientific Research and Procurement


Medicinal Chemistry: HIF-1 Inhibitor SAR Exploration

Researchers developing novel anticancer agents targeting the HIF-1 pathway should procure high-purity 1H-pyrazole-3-carboxamide as a core scaffold for systematic SAR studies. The baseline IC50 of 19.1 μM provides a reference point for evaluating the impact of N-alkylation and other substitutions on inhibitory activity [1].

Agrochemical Discovery: Antifungal Lead Generation

Scientists in pesticide discovery can utilize 1H-pyrazole-3-carboxamide as a starting material for synthesizing and screening novel antifungal compounds. Derivatives based on this scaffold have demonstrated potent activity against key agricultural pathogens like Erysiphe graminis (EC50 = 3.04 mg/L), outperforming commercial standards [2].

Chemical Biology: Investigating Positional Isomerism

For studies focused on the role of regioisomerism in enzyme inhibition, 1H-pyrazole-3-carboxamide serves as a crucial control and building block. It is essential for differentiating the activity of 3-carboxamides from 4-carboxamides, which are known SDH inhibitors. Procuring this specific isomer ensures that SAR studies accurately attribute activity to the correct structural feature .

Physicochemical Profiling: Hydrophilicity Reference

In drug discovery programs where modulating lipophilicity is critical, 1H-pyrazole-3-carboxamide provides a hydrophilic reference point (LogP ≈ -0.6). Procurement of this compound allows medicinal chemists to establish baseline solubility and permeability metrics before introducing lipophilic substituents [3].

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